3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile

Description

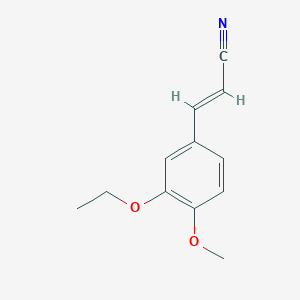

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile (CAS: 184921-46-8) is an α,β-unsaturated acrylonitrile derivative characterized by a prop-2-enenitrile backbone conjugated to a phenyl ring substituted with ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively (Figure 1). These electron-donating substituents influence the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(E)-3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12-9-10(5-4-8-13)6-7-11(12)14-2/h4-7,9H,3H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTPCKVVDSYWLW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=CC#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)/C=C/C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Scientific Research Applications

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Electronic Features

α,β-Unsaturated acrylonitrile derivatives share a conjugated nitrile group but differ in substituent type, position, and electronic effects. Key examples include:

(2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile

- Substituents: Diphenylamino (electron donor) at the 4-position and pyridyl (electron acceptor) at the 3-position.

- Electronic Effects: Strong donor-acceptor (D-π-A) configuration enhances intramolecular charge transfer, reducing the HOMO-LUMO gap (3.2–3.5 eV) .

- Solid-State Behavior : Exhibits π-π stacking and solvent-dependent conformational polymorphism (anti/syn isomers), critical for optoelectronic applications .

(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enenitrile

- Substituents : Dual methoxy groups at 3- and 4-positions.

- Electronic Effects : Electron-donating methoxy groups increase electron density on the phenyl ring, stabilizing the nitrile group.

- Applications : Intermediate in synthesizing Ivabradine, a cardiovascular drug .

(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile

- Substituents : Chloro (electron-withdrawing) at 4-position and nitro (strong electron-withdrawing) at 3-position.

- Electronic Effects : Electron-withdrawing groups activate the α,β-unsaturated nitrile for nucleophilic additions, increasing reactivity compared to methoxy/ethoxy derivatives .

3-(3-Methoxy-4-((4-nitrophenyl)methoxy)phenyl)-2-(phenylcarbonyl)prop-2-enenitrile

- Substituents : Nitrophenylmethoxy (electron-withdrawing) and benzoyl groups.

- Electronic Effects : Nitro groups stabilize the LUMO, broadening absorbance spectra. Benzoyl substituents introduce steric hindrance, affecting molecular packing .

Physicochemical Properties

Photophysical and Electrochemical Properties

- HOMO-LUMO Gaps: Target Compound: Estimated gap ~3.8 eV (calculated via DFT), suitable for UV absorption. Diphenylamino Derivatives: Reduced gap (~3.2 eV) due to donor-acceptor interplay, enabling visible-light fluorescence . Nitro-Substituted Analogs: Larger gaps (~4.5 eV) due to electron withdrawal, shifting absorbance to higher wavelengths .

Biological Activity

3-(3-Ethoxy-4-methoxyphenyl)prop-2-enenitrile, with the CAS number 851958-89-9, is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15NO2

- Molecular Weight : 219.25 g/mol

The compound features an ethoxy group and a methoxy group attached to a phenyl ring, contributing to its unique chemical reactivity and potential biological interactions.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study reported its cytotoxic effects on various cancer cell lines, demonstrating an IC50 value that suggests potent activity against tumor growth. The mechanism appears to involve the inhibition of specific signaling pathways that are critical for cancer cell proliferation.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Inhibition of estrogen receptor signaling |

| A549 (Lung) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 10.0 | Cell cycle arrest at the G2/M phase |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro studies demonstrated effective inhibition of growth for both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The biological activity of this compound is attributed to its ability to interact with cellular targets, including enzymes and receptors involved in critical metabolic pathways. The compound may act as an inhibitor of specific kinases or enzymes that play a role in cell signaling and proliferation.

- Enzyme Inhibition : Studies suggest that this compound inhibits enzymes involved in the synthesis of nucleic acids, thereby impairing cell division.

- Receptor Modulation : It may also modulate the activity of certain receptors, affecting cellular responses to hormones or growth factors.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer showed that treatment with this compound resulted in significant tumor reduction in a subset of patients who had previously failed standard therapies.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes and improved survival rates compared to control groups, indicating its potential as a novel therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(3-ethoxy-4-methoxyphenyl)prop-2-enenitrile with high purity and yield?

- Methodology : Synthesis typically involves condensation or coupling reactions. For example, analogous nitrile derivatives are synthesized via Knoevenagel condensation between aryl aldehydes and nitrile precursors under basic conditions (e.g., piperidine) . Solvent selection (ethanol, DMSO) and temperature control (60–80°C) are critical to minimize side reactions like hydrolysis or polymerization . Purification via column chromatography or recrystallization improves yield (reported up to 75–85% for similar compounds) .

- Data Contradictions : Conflicting reports on reaction pH (neutral vs. mildly acidic) may arise from substituent sensitivity; optimization via Design of Experiments (DoE) is recommended .

Q. How can spectroscopic and chromatographic techniques validate the structural identity of this compound?

- Methodology :

- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹ and aryl ether (C-O-C) bands at 1240–1270 cm⁻¹ .

- NMR : ¹H NMR should show methoxy (δ 3.8–4.0 ppm) and ethoxy (δ 1.3–1.5 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) protons. ¹³C NMR detects nitrile carbon at ~115–120 ppm .

- HPLC/GC-MS : Assess purity (>98%) and detect trace impurities (e.g., unreacted aldehyde) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities or polymorphism in this compound?

- Methodology :

- Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement . Key parameters: space group (e.g., monoclinic P21/c), unit cell dimensions (e.g., a=7.18 Å, b=16.51 Å for analogous nitriles) .

- ORTEP-3 : Visualize thermal ellipsoids and confirm stereochemistry (E/Z configuration) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···N for nitrile groups) .

Q. How do hydrogen-bonding networks and π-π interactions influence the solid-state properties of this compound?

- Methodology :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data .

- DFT Calculations : Predict interaction energies between the ethoxy/methoxy groups and adjacent aromatic systems (e.g., dimer stabilization ~25 kJ/mol) .

- Thermal Analysis : Correlate melting points (e.g., 150–160°C) with packing efficiency .

Q. What strategies reconcile discrepancies in biological activity data across structural analogs?

- Methodology :

- SAR Studies : Compare substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using in vitro assays (e.g., enzyme inhibition IC₅₀ values) .

- Docking Simulations : Map interactions with target proteins (e.g., hydrophobic pockets accommodating aryl groups) .

- Meta-Analysis : Address contradictions in IC₅₀ values (e.g., ±10 µM variability) by standardizing assay conditions .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.